molecular formula C19H22N2O3 B15590766 Rauvovertine B

Rauvovertine B

Cat. No.: B15590766
M. Wt: 326.4 g/mol
InChI Key: YQFGLJJOGMUWSM-UHFFFAOYSA-N
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Description

Rauvovertine B is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol

InChI

InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3

InChI Key

YQFGLJJOGMUWSM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Rauvovertine B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine B, a hexacyclic monoterpenoid indole (B1671886) alkaloid, was first identified and isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological evaluation of this compound. It includes a detailed, albeit generalized, experimental protocol for its extraction and purification from its natural source, alongside a summary of its cytotoxic activity against a panel of human cancer cell lines. Furthermore, this document explores potential signaling pathways that may be modulated by this class of compounds, offering insights for future mechanism-of-action studies.

Discovery and Natural Source

This compound was discovered as a new natural product by a team of researchers and first reported in 2015. It was isolated from the stems of Rauvolfia verticillata (Lour.) Baill., a plant species known for producing a rich diversity of indole alkaloids.[1] The initial investigation also led to the isolation of four other new hexacyclic monoterpenoid indole alkaloids, namely rauvovertine A, 17-epi-rauvovertine A, 17-epi-rauvovertine B, and rauvovertine C, along with seventeen known analogues.[1]

Isolation from Rauvolfia verticillata

While the precise, detailed experimental protocol for the isolation of this compound from the original discovery publication is not publicly available, a general methodology for the extraction and purification of indole alkaloids from Rauvolfia verticillata can be outlined based on common practices for this class of compounds and related research on the same plant.

Experimental Protocol: General Alkaloid Isolation from Rauvolfia verticillata
  • Extraction:

    • Air-dried and powdered stems of Rauvolfia verticillata are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

    • The resulting crude methanol extract is then concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning:

    • The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of 9-10.

    • The basified solution is subsequently extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the free alkaloids.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

    • Silica (B1680970) Gel Column Chromatography: The extract is typically first fractionated on a silica gel column using a gradient elution system of increasing polarity, such as chloroform-methanol or hexane-ethyl acetate (B1210297) mixtures.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC, frequently on a C18 reversed-phase column with a mobile phase consisting of methanol-water or acetonitrile-water gradients.

Logical Workflow for this compound Isolation

G Start Dried, powdered stems of Rauvolfia verticillata Extraction Methanol Extraction Start->Extraction Step 1 Concentration Concentration under reduced pressure Extraction->Concentration Step 2 Partitioning Acid-Base Partitioning Concentration->Partitioning Step 3 CrudeAlkaloids Crude Alkaloid Extract Partitioning->CrudeAlkaloids Step 4 SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel Step 5 Fractions Semi-purified Fractions SilicaGel->Fractions Step 6 Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Step 7 PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions Step 8 HPLC Preparative HPLC PurifiedFractions->HPLC Step 9 RauvovertineB Pure this compound HPLC->RauvovertineB Step 10

Caption: Generalized workflow for the isolation of this compound.

Biological Activity: Cytotoxicity

  • HL-60: Human promyelocytic leukemia cells

  • SMMC-7721: Human hepatocellular carcinoma cells

  • A-549: Human lung adenocarcinoma cells

  • MCF-7: Human breast adenocarcinoma cells

  • SW-480: Human colon adenocarcinoma cells

The lack of publicly available, specific quantitative data for this compound's cytotoxicity necessitates further investigation of the original publication for a comprehensive understanding of its anti-cancer potential.

Potential Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known biological activities of other monoterpenoid indole alkaloids, several pathways can be hypothesized as potential targets.

Many alkaloids from the Rauvolfia genus are known to possess potent biological activities, including antihypertensive and anticancer effects. These activities are often attributed to their interaction with various cellular signaling cascades. For instance, some monoterpenoid indole alkaloids have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Hypothetical Signaling Pathway Involvement

Given that this compound exhibits cytotoxicity against cancer cell lines, it is plausible that it may act through one or more of the following signaling pathways, which are common targets for anticancer agents:

  • Apoptosis Induction Pathways: These could involve the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Regulation Pathways: this compound might induce cell cycle arrest at specific checkpoints, such as G1/S or G2/M, by affecting the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival, and its inhibition is a common mechanism for anticancer drugs.

  • PI3K/Akt/mTOR Pathway: This is another critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.

G RauvovertineB This compound Cell Cancer Cell RauvovertineB->Cell Targets Apoptosis Apoptosis Induction (Caspase Activation, Bcl-2 Modulation) Cell->Apoptosis Potential Effect CellCycle Cell Cycle Arrest (Cyclin/CDK Inhibition) Cell->CellCycle Potential Effect MAPK MAPK/ERK Pathway Inhibition Cell->MAPK Potential Effect PI3K PI3K/Akt/mTOR Pathway Inhibition Cell->PI3K Potential Effect Proliferation Decreased Cell Proliferation and Survival Apoptosis->Proliferation CellCycle->Proliferation MAPK->Proliferation PI3K->Proliferation

Caption: Hypothetical signaling pathways targeted by this compound.

Future Directions

The discovery of this compound opens up new avenues for research in the field of natural product-based drug discovery. Key future directions include:

  • Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further biological studies and enable the generation of novel analogues with potentially improved activity and pharmacological properties.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects. This would involve techniques such as transcriptomics, proteomics, and specific kinase assays.

  • In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in preclinical animal models is a crucial next step to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogues would help to identify the key structural features responsible for its cytotoxic activity and guide the design of more potent and selective anticancer agents.

Conclusion

This compound is a structurally intriguing hexacyclic monoterpenoid indole alkaloid with demonstrated cytotoxic activity against a range of human cancer cell lines. While detailed information regarding its isolation protocol and the full extent of its biological activity remains to be fully disclosed in the public domain, the initial findings suggest that it is a promising lead compound for the development of new anticancer therapies. Further research into its synthesis, mechanism of action, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

a new

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Unraveling the Anti-Cancer Mechanism of Rauvovertine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of Rauvovertine B (Aurovertin B) in cancer cells has been compiled for researchers, scientists, and drug development professionals. This document elucidates the core pathways through which this potent ATP synthase inhibitor exerts its anti-neoplastic effects, with a particular focus on breast cancer.

Rouvovertine B, more commonly known as Aurovertin (B1171891) B, has emerged as a promising anti-cancer agent. This in-depth guide provides a granular view of its mechanism, focusing on its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous tissues. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and depth, catering to the needs of the scientific community.

Core Mechanism of Action: ATP Synthase Inhibition

Aurovertin B's primary mode of action is the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme responsible for the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[1][2][3][4] By targeting this enzyme, Aurovertin B effectively cuts off the energy supply to cancer cells, which have a high metabolic demand, leading to a cascade of events that culminate in cell death.

Induction of Apoptosis

A key consequence of ATP synthase inhibition by Aurovertin B is the induction of apoptosis. Studies have shown that treatment with Aurovertin B leads to a significant increase in the population of apoptotic cells, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231.[5] This programmed cell death is a crucial anti-cancer mechanism, as it eliminates malignant cells without inducing an inflammatory response.

Cell Cycle Arrest at G0/G1 Phase

In addition to inducing apoptosis, Aurovertin B also halts the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.[1][2][3][4] This prevents the cells from entering the DNA synthesis (S) phase, effectively stopping their division and tumor growth. This targeted action on the cell cycle is a hallmark of many effective chemotherapeutic agents.

Signaling Pathways Modulated by Aurovertin B

Recent research has shed light on the specific signaling pathways that Aurovertin B modulates to exert its anti-cancer effects. A critical pathway involves the upregulation of Dual-Specificity Phosphatase 1 (DUSP1), a protein that is often found at low levels in TNBC.[5] The induction of DUSP1 is mediated by the Activating Transcription Factor 3 (ATF3). The ATF3-DUSP1 axis appears to be a key player in the anti-metastatic activity of Aurovertin B.

dot

ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion (Energy Stress) ATP_Synthase->ATP_Depletion Leads to Aurovertin_B Aurovertin B Aurovertin_B->ATP_Synthase ATF3 ATF3 Activation ATP_Depletion->ATF3 Induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Induces DUSP1 DUSP1 Upregulation ATF3->DUSP1 Apoptosis Apoptosis DUSP1->Apoptosis Contributes to Metastasis_Inhibition Metastasis Inhibition DUSP1->Metastasis_Inhibition Contributes to

Caption: Signaling pathway of Aurovertin B in cancer cells.

Quantitative Data Summary

While much of the research is descriptive, the following tables summarize the available quantitative data on the effects of Aurovertin B.

Table 1: Proliferative Inhibition of Aurovertin B

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerNot specified (strong inhibition)[1]
MCF-7Breast AdenocarcinomaNot specified (strong inhibition)[1]
Other Breast Cancer Cell LinesBreast CarcinomaNot specified (strong inhibition)[1][2]
MCF-10A (Normal)Non-tumorigenic Breast EpitheliumLittle influence[1][2]

Table 2: Apoptosis and Cell Cycle Arrest in MDA-MB-231 Cells

TreatmentEffectObservationReference
Aurovertin BApoptosisInduces more apoptotic cells than taxol treatment[5]
Aurovertin BCell CycleArrest at G0/G1 phase[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of the methodologies used in the cited research.

Cell Viability Assay (MTT Assay)

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with varying concentrations of Aurovertin B for a specified duration (e.g., 24, 48, 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

  • Cells were treated with Aurovertin B for the desired time.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.

  • The stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.

dot

Start Start: Cancer Cell Culture Treatment Treat with Aurovertin B Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Incubate in Dark Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis analysis.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

  • Cancer cells were treated with Aurovertin B.

  • After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells were washed and then incubated with a solution containing RNase A and PI.

  • The DNA content of the stained cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

Western Blot Analysis

  • Cells were treated with Aurovertin B, and total protein was extracted using a lysis buffer.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • The membrane was incubated with primary antibodies against target proteins (e.g., DUSP1, ATF3, and a loading control like GAPDH).

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a foundational understanding of the anti-cancer mechanisms of Aurovertin B. Further research is warranted to fully elucidate the intricate signaling networks it influences and to explore its full therapeutic potential in various cancer types.

References

Troubleshooting & Optimization

Navigating the Challenges of Rauvovertine B Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Rauvovertine B, a complex indole (B1671886) alkaloid, presents a formidable challenge for synthetic chemists. Achieving a high yield is critical for advancing research and development efforts. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of this compound synthesis: the Pictet-Spengler reaction, Ring-Closing Metathesis (RCM), and the final intramolecular cyclopropanation.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a crucial step in forming the core tetrahydro-β-carboline structure of this compound. Low yields in this phase can often be traced back to several key factors.

Question 1: What are the common causes of low yield in the Pictet-Spengler reaction and how can I address them?

Answer: Low yields in the Pictet-Spengler reaction are frequently due to an insufficiently activated aromatic ring, improper catalyst selection or concentration, suboptimal temperature, or an inappropriate solvent.

  • Insufficiently Activated Aromatic Ring: The indole nucleus must be sufficiently electron-rich for the intramolecular cyclization to occur efficiently. If your substrate contains electron-withdrawing groups, the reaction may be sluggish.

    • Solution: Consider using a starting material with electron-donating groups on the indole ring, if the overall synthetic strategy allows.

  • Improper Catalyst: The choice and amount of acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness varies with the substrate.[1]

    • Solution: Screen a variety of acid catalysts, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or boron trifluoride etherate (BF₃·OEt₂). Optimize the catalyst loading; typically, 10-50 mol% is a good starting point.[1]

  • Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: Begin the reaction at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS. For some substrates, reflux temperatures may be necessary.[1][2]

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates.

Question 2: I am observing the formation of significant side products in my Pictet-Spengler reaction. What can I do to minimize them?

Answer: Side product formation, such as N-alkylation or oxidation of the indole ring, can compete with the desired cyclization.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the aldehyde component to ensure the complete consumption of the tryptamine (B22526) derivative.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction requires heating.

    • Purification of Starting Materials: Ensure the purity of your starting tryptamine and aldehyde, as impurities can lead to undesired side reactions.

Ring-Closing Metathesis (RCM) Troubleshooting

Ring-closing metathesis is employed to construct one of the key rings in the this compound scaffold. Catalyst activity and side reactions are common hurdles.

Question 3: My Ring-Closing Metathesis (RCM) reaction is showing low conversion. What are the likely causes?

Answer: Low conversion in RCM is often linked to the catalyst activity, the presence of impurities, or suboptimal reaction conditions.

  • Catalyst Deactivation: Ruthenium-based RCM catalysts can be sensitive to air, moisture, and certain functional groups.

    • Solution: Use a fresh, high-quality catalyst and ensure all solvents and reagents are anhydrous and degassed. If your substrate contains functional groups that can coordinate to the metal (e.g., unprotected amines or phosphines), consider using a more robust catalyst or protecting those groups.

  • Suboptimal Temperature and Concentration: The rate of RCM is dependent on both temperature and the concentration of the substrate.

    • Solution: Most RCM reactions are run at concentrations between 0.01 and 0.1 M in solvents like dichloromethane or toluene. The temperature can be optimized, with many reactions proceeding well at room temperature or with gentle heating (40-50 °C).

  • Ethylene (B1197577) Atmosphere: The RCM reaction is an equilibrium process that releases ethylene gas.

    • Solution: To drive the reaction to completion, it is crucial to remove the ethylene byproduct. This can be achieved by conducting the reaction under a stream of nitrogen or argon, or under vacuum.

Question 4: I am observing significant amounts of olefin isomerization in my RCM product. How can I prevent this?

Answer: Olefin isomerization is a common side reaction in RCM, often catalyzed by ruthenium hydride species that form from catalyst decomposition.[3]

  • Solution:

    • Additives: The addition of a stoichiometric amount of a hydride scavenger, such as 1,4-benzoquinone (B44022) or copper(I) iodide, can suppress isomerization.[3]

    • Use a More Stable Catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and less prone to causing isomerization than first-generation catalysts.

    • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to the catalyst.

Intramolecular Cyclopropanation Troubleshooting

The final, crucial step in the synthesis of this compound is the intramolecular cyclopropanation. The success of this step is highly dependent on the precursor and the catalyst.

Question 5: The yield of my rhodium-catalyzed intramolecular cyclopropanation is very low. What are the key parameters to investigate?

Answer: Low yields in this step can be attributed to several factors, including the stability of the diazo precursor, catalyst activity, and the reactivity of the alkene.

  • Decomposition of the N-sulfonyl Triazole Precursor: The N-sulfonyl triazole is a precursor to the reactive rhodium azavinyl carbene. This precursor can be unstable.

    • Solution: Prepare the N-sulfonyl triazole fresh and use it immediately. Ensure that the reaction conditions are free of acid or base, which can promote decomposition.

  • Catalyst Choice and Loading: The choice of rhodium catalyst and its loading are critical for efficient cyclopropanation.

    • Solution: Dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a common catalyst, but other rhodium(II) carboxylates with different ligands may offer better performance. Catalyst loading may need to be optimized, typically in the range of 1-5 mol%.[4]

  • Slow Addition of Precursor: The concentration of the reactive carbene intermediate should be kept low to avoid dimerization and other side reactions.

    • Solution: Add the N-sulfonyl triazole solution to the reaction mixture slowly using a syringe pump over several hours.

  • Solvent and Temperature: These parameters influence the stability of the carbene and the reaction rate.

    • Solution: Anhydrous, non-coordinating solvents like dichloromethane or 1,2-dichloroethane (B1671644) are typically used. The reaction temperature may require optimization, often starting at room temperature and adjusting as needed.

Data Presentation

The following tables summarize quantitative data for the key reaction steps, providing a reference for expected yields under various conditions.

Table 1: Optimization of the Pictet-Spengler Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1TFA (50)DCEReflux1285[5]
2HCl (cat.)Methanol652078[2]
3BF₃·OEt₂ (20)DCM252472[1]
4NH₄Cl (cat.)MethanolReflux890[6]

Table 2: Yield Optimization in Ring-Closing Metathesis of Diene-Containing Indole Derivatives

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Grubbs I (5)DCM401285[7]
2Grubbs II (2)Toluene80492[7]
3Hoveyda-Grubbs II (2)DCM25695[7]

Table 3: Intramolecular Cyclopropanation of Indole-Tethered Diazoacetates

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)ee (%)Reference
1Cu(OTf)₂ (5)Spiro BisoxazolineDCM2594>99[8][9]
2Fe(OTf)₂ (5)Spiro BisoxazolineDCM258898[8][9]
3Rh₂(OAc)₄ (1)-DCE8075-[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These should be adapted based on the specific substrate and laboratory conditions.

General Procedure for the Pictet-Spengler Reaction

To a solution of the tryptamine derivative (1.0 eq) in the chosen solvent (e.g., methanol or dichloromethane, 0.1 M), is added the aldehyde (1.1 eq). The acid catalyst (e.g., TFA, 20 mol%) is then added, and the mixture is stirred at the desired temperature (e.g., room temperature to reflux). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Ring-Closing Metathesis

In a flame-dried flask under an inert atmosphere, the diene substrate (1.0 eq) is dissolved in a degassed solvent (e.g., dichloromethane, 0.05 M). The RCM catalyst (e.g., Grubbs II, 2-5 mol%) is then added, and the reaction mixture is stirred at the appropriate temperature (e.g., room temperature or 40 °C). The reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the cyclized product.

General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation

To a solution of the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in anhydrous, degassed solvent (e.g., 1,2-dichloroethane, 0.01 M) under an inert atmosphere at the desired temperature (e.g., 80 °C), is added a solution of the N-sulfonyl triazole precursor (1.0 eq) in the same solvent via syringe pump over a period of 4-6 hours. After the addition is complete, the reaction is stirred for an additional hour. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[4][10]

Visualizing the Path to this compound

To aid in understanding the synthetic strategy and troubleshooting process, the following diagrams are provided.

This compound Synthesis Pathway tryptamine Tryptamine Derivative pictet_spengler Pictet-Spengler Reaction tryptamine->pictet_spengler aldehyde Aldehyde aldehyde->pictet_spengler tetrahydrocarboline Tetrahydro-β-carboline Intermediate pictet_spengler->tetrahydrocarboline functionalization Further Functionalization tetrahydrocarboline->functionalization diene Diene Intermediate functionalization->diene rcm Ring-Closing Metathesis diene->rcm pentacyclic Pentacyclic Intermediate rcm->pentacyclic triazole_formation N-Sulfonyl Triazole Formation pentacyclic->triazole_formation cyclopropanation_precursor Cyclopropanation Precursor triazole_formation->cyclopropanation_precursor cyclopropanation Intramolecular Cyclopropanation cyclopropanation_precursor->cyclopropanation rauvovertine_b This compound cyclopropanation->rauvovertine_b

Caption: Key stages in the synthesis of this compound.

Caption: A systematic approach to troubleshooting low reaction yields.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Rauvovertine B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A direct quantitative comparison of the cytotoxicity between rauvovertine B and the widely-used chemotherapeutic agent paclitaxel (B517696) is not feasible at present due to the lack of publicly available experimental data for this compound.

While the hexacyclic monoterpenoid indole (B1671886) alkaloid this compound, isolated from the stems of Rauvolfia verticillata, has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines, the specific 50% inhibitory concentration (IC50) values from these studies are not accessible in the public domain. One study from 2013 investigating a series of indole alkaloids from Rauvolfia verticillata, including rauvovertines, reported no cytotoxic activity against five human cancer cell lines: human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] A subsequent study in 2015 specifically isolated this compound and assessed its cytotoxicity against the same cell lines; however, the outcomes of this evaluation are not detailed in the available literature.

In contrast, extensive research has been conducted on the cytotoxic properties of paclitaxel across a wide array of cancer cell lines. This guide provides a comprehensive overview of paclitaxel's cytotoxicity, its mechanism of action, and standardized experimental protocols for its assessment.

Paclitaxel Cytotoxicity Data

The cytotoxic efficacy of paclitaxel is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary depending on the cell line, exposure time, and the specific assay employed. Below is a summary of representative IC50 values for paclitaxel in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Exposure Time
MCF-7 Breast Cancer7.524 hours
A549 Lung Cancer2.4 - 7.692-6 days
Various Ovarian, Breast, Lung, etc.2.5 - 7.524 hours

Note: The IC50 values presented are collated from various studies and should be considered as representative examples. Direct comparison of these values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Cytotoxicity Assays

The following outlines a typical experimental workflow for determining the cytotoxicity of a compound like paclitaxel using a cell viability assay.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (e.g., 96-well plates) cell_culture->seeding incubation1 3. Incubation (24h, 37°C, 5% CO2) seeding->incubation1 drug_prep 4. Compound Dilution (Paclitaxel serial dilutions) treatment 5. Cell Treatment (Add drug to wells) drug_prep->treatment incubation2 6. Incubation (e.g., 24, 48, or 72h) treatment->incubation2 add_reagent 7. Add Viability Reagent (e.g., MTT, PrestoBlue) incubation3 8. Incubation (Follow reagent protocol) add_reagent->incubation3 read_plate 9. Measure Absorbance/ Fluorescence incubation3->read_plate data_norm 10. Data Normalization (% of control) dose_response 11. Dose-Response Curve data_norm->dose_response ic50 12. IC50 Calculation dose_response->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Detailed Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment: Paclitaxel is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of paclitaxel. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue) is added to each well. The plates are incubated for a further period according to the manufacturer's instructions to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition and Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of the viability of the untreated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action of Paclitaxel

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton.

Paclitaxel_Mechanism Paclitaxel's Mechanism of Action paclitaxel Paclitaxel tubulin β-tubulin subunit of microtubules paclitaxel->tubulin Binds to stabilization Microtubule Stabilization (Inhibition of depolymerization) tubulin->stabilization mitotic_arrest Mitotic Arrest (G2/M phase) stabilization->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: The signaling pathway of paclitaxel-induced cytotoxicity.

Paclitaxel binds to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization. This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, as it interferes with the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis, or programmed cell death.

References

Safety Operating Guide

Navigating the Safe Disposal of Rauvovertine B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Characteristics and Safety Considerations

A summary of Rauvovertine B's known properties is essential for informing safe handling and disposal practices.

PropertyInformationCitation
Biological Activity Shows cytotoxicity in vitro against human tumor cell lines.[1]
Chemical Name This compound[1]
CAS Number 2055073-72-6[1]
Molecular Formula C19H22N2O3[1]
Hazard Classification Not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, it should be handled with care due to its cytotoxic effects.[2]
Storage Temperature -20°C[1]

Experimental Protocols for Safe Disposal

The following procedures are based on general best practices for the disposal of laboratory chemicals with potential biological activity.

1. Waste Segregation and Collection:

  • Unused Product: Unused or expired this compound should be disposed of as chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, as well as lab supplies (e.g., pipette tips, vials) that have come into contact with this compound, should be collected in a designated, clearly labeled hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a sealed, labeled waste container. Do not dispose of them down the drain.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

2. Waste Disposal Workflow:

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

RauvovertineB_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_disposal_pathways Disposal Pathways cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal Waste This compound Waste Assess Assess Waste Type Waste->Assess Unused Unused Product Assess->Unused Solid Contaminated Contaminated Materials (PPE, labware) Assess->Contaminated Solid Solutions Liquid Solutions Assess->Solutions Liquid Empty Empty Containers Assess->Empty Container Collect_Unused Collect in designated hazardous waste container Unused->Collect_Unused Collect_Contaminated Collect in designated hazardous waste container Contaminated->Collect_Contaminated Collect_Solutions Collect in sealed, labeled hazardous waste container Solutions->Collect_Solutions Triple_Rinse Triple-rinse container Empty->Triple_Rinse Final_Disposal Dispose of hazardous waste through licensed contractor Collect_Unused->Final_Disposal Collect_Contaminated->Final_Disposal Collect_Solutions->Final_Disposal Collect_Rinsate Collect rinsate as hazardous waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of rinsed container per institutional guidelines Triple_Rinse->Dispose_Container Collect_Rinsate->Final_Disposal

This compound waste disposal workflow.

3. General Handling and Safety Precautions:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust when handling the solid form of the compound.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical. Waste material must be disposed of in accordance with national and local regulations.[2]

References

Essential Safety and Handling Guidance for Rauvovertine B

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Rauvovertine B must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Although specific hazard data for this compound is limited, its evaluation for cytotoxicity against human tumor cell lines necessitates handling it as a potentially cytotoxic compound.[1][2] The following guidelines provide essential, immediate safety and logistical information for the operational and disposal plans involving this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Unpacking and Storage - Outer gloves (chemotherapy-tested) - Inner gloves (chemotherapy-tested) - Disposable gown
Preparation and Handling (in a Biological Safety Cabinet) - Hair and beard covers - Tightly fitting safety goggles or a full-face shield[3] - N95 respirator mask[4] - Disposable gown that closes in the back[4] - Two pairs of chemotherapy-tested gloves (ASTM D6978)[4] - Shoe covers
General Laboratory Use (outside a BSC) - Safety glasses with side shields[3] - Lab coat - Two pairs of nitrile gloves
Spill Cleanup - Goggles and a fit-tested full-facepiece chemical cartridge-type respirator or PAPR[4] - Two pairs of industrial thickness gloves (>0.45mm)[5] - Impervious gown[4] - Shoe covers
Waste Disposal - Two pairs of chemotherapy-tested gloves - Disposable gown - Safety goggles

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.

  • Don one pair of chemotherapy-tested gloves and a lab coat.

  • If the exterior is contaminated, move the package to a designated containment area (e.g., a chemical fume hood or biological safety cabinet).

  • When unpacking, wear a protective gown and two pairs of chemotherapy-tested gloves.[6]

  • Carefully wipe the primary container with a suitable decontaminating solution before transferring it to the designated storage area.

2. Storage

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • The storage area should be clearly labeled as "Cytotoxic Agent Storage" and access should be restricted to authorized personnel.

  • Store apart from incompatible materials and foodstuff containers.[3]

3. Preparation of Solutions

  • All handling of powdered this compound and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a ventilated containment enclosure.

  • Before starting work, assemble all necessary materials, including absorbent pads, waste containers, and spill kit.

  • Don the appropriate PPE as outlined in the table above for "Preparation and Handling."

  • Place a plastic-backed absorbent pad on the work surface of the BSC.

  • Carefully weigh the required amount of this compound. Use non-sparking tools.[3]

  • Slowly add the solvent to the powder to avoid aerosolization.

  • After preparation, wipe down all containers and the work surface with a decontaminating solution.

4. Administration and Use

  • When using solutions of this compound, wear a lab coat and double gloves.

  • Conduct all procedures that may generate aerosols within a BSC.

5. Spill Management

  • In the event of a spill, immediately secure the area and alert others.

  • Don the appropriate PPE for spill cleanup.

  • Contain the spill using an absorbent material from a cytotoxic spill kit.

  • Carefully collect the contaminated absorbent materials and place them in a designated cytotoxic waste container.

  • Clean the spill area with an appropriate decontaminating solution, followed by a rinse with water.

  • Report the spill to the laboratory supervisor and document the incident.

6. Decontamination and Cleaning

  • All non-disposable equipment that comes into contact with this compound must be decontaminated.

  • Use a validated decontamination procedure.

  • Regularly clean all surfaces in the handling area.

7. Waste Disposal

  • Dispose of all contaminated materials, including gloves, gowns, absorbent pads, and empty vials, as cytotoxic waste.

  • Collect cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

Workflow for Safe Handling and Disposal of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Contingency & Cleanup cluster_disposal Disposal Receive Receive Shipment Unpack Unpack with PPE Receive->Unpack Store Store in Designated Area Unpack->Store Prepare Prepare Solutions in BSC Store->Prepare Handle Handle with Appropriate PPE Prepare->Handle Decontaminate Decontaminate Equipment & Surfaces Handle->Decontaminate Waste Segregate Cytotoxic Waste Handle->Waste Spill Spill Management Spill->Waste Decontaminate->Waste Dispose Dispose via Licensed Vendor Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.